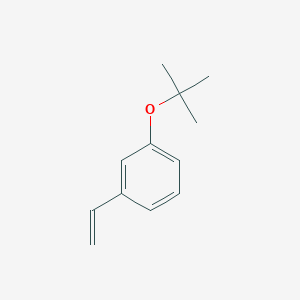
3-T-Butoxystyrene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-T-Butoxystyrene-based copolymers involves radical and anionic polymerization techniques. For instance, radical polymerization using 2,2-bis(t-butyldioxy)alkanes as initiators leads to the formation of polystyrene derivatives, including those containing 3-T-Butoxystyrene units. This method results in polymers with distinct structures and functionalities, depending on the monomer and initiator used (Watanabe et al., 1991). Anionic polymerization techniques further allow the synthesis of well-defined block copolymers, showcasing the versatility of 3-T-Butoxystyrene in polymer science (Ishizone et al., 1998).
Molecular Structure Analysis
The molecular structure of 3-T-Butoxystyrene-based copolymers can be tailored through the polymerization process. The presence of the tert-butoxy group influences the polymer's properties, such as hydrophilicity and reactivity. Studies have shown that the incorporation of 3-T-Butoxystyrene into copolymers can modify the polymer's morphology and phase separation behavior, which is crucial for specific applications, such as in anion exchange membranes (Wang et al., 2018).
Chemical Reactions and Properties
3-T-Butoxystyrene participates in various chemical reactions, contributing to the synthesis of polymers with functional properties. For example, the t-butoxy groups in 3-T-Butoxystyrene units can be selectively hydrolyzed to hydroxy groups, allowing further functionalization of the polymer chain. This selective hydrolysis is a key step in generating materials with designed functionalities for specific applications (Yoshida & Takiguchi, 1999).
Physical Properties Analysis
The physical properties of 3-T-Butoxystyrene-based copolymers, such as thermal stability, mechanical strength, and swelling behavior, are influenced by the copolymer's composition and molecular structure. For instance, copolymers containing 3-T-Butoxystyrene have been found to exhibit enhanced physical and chemical properties, including improved thermal stability and mechanical properties, which are advantageous for various applications, including membrane technology (Wang et al., 2018).
Chemical Properties Analysis
The chemical properties of 3-T-Butoxystyrene-based polymers, such as reactivity and compatibility with other materials, are critical for their application in diverse fields. The ability to undergo selective reactions, such as hydrolysis and further functionalization, makes these polymers valuable for creating advanced materials with tailored properties for specific uses (Yoshida & Takiguchi, 1999).
Wissenschaftliche Forschungsanwendungen
1. Block Copolymers by Anionic Polymerization
- Application Summary: 3-T-Butoxystyrene is used in the synthesis of block copolymers by anionic polymerization. These block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains .
- Methods of Application: The polymerization of 3-T-Butoxystyrene is carried out in Tetrahydrofuran (THF) at -78 °C using sec-BuLi as initiator .
- Results or Outcomes: The block copolymers self-assemble into structures that have applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .
2. Photo-Induced Micellization of Block Copolymers
- Application Summary: 3-T-Butoxystyrene is used in the formation of block copolymers that undergo photo-induced micellization. This process involves the formation of micelles through photolysis, photoelectron transfer, and photo-Claisen rearrangement .
- Methods of Application: The photolysis-induced micellization is attained using poly(4-tert-butoxystyrene)-block-polystyrene diblock copolymer (PBSt-b-PSt). The copolymer produces spherical micelles in dichloromethane due to irradiation with a high-pressure mercury lamp in the presence of photo-acid generators .
- Results or Outcomes: The irradiation results in the conversion of PBSt-b-PSt into poly(4-vinylphenol)-block-PSt, which self-assembles into micelles .
3. Synthesis of Hydroxylated and Carboxylated Polystyrenes
- Application Summary: 3-T-Butoxystyrene is used in the synthesis of hydroxylated and carboxylated polystyrenes. These modified polystyrenes have a wide range of applications due to their excellent physicochemical properties .
- Methods of Application: The synthesis involves atom transfer radical polymerization (ATRP) of polystyrene (PSt), followed by bromination at the para-position of the aromatic rings to produce brominated polymer. This brominated polymer is then converted into Grignard reagent and reacted with anhydrous formaldehyde and solid carbon dioxide (Dry Ice) to afford hydroxylated and carboxylated polystyrenes .
- Results or Outcomes: The synthesized hydroxylated and carboxylated polystyrenes were characterized using Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopies. Their thermal behavior was studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
4. Double Hydrophilic Copolymers
- Application Summary: 3-T-Butoxystyrene is used in the formation of double hydrophilic copolymers. These copolymers are synthesized by copolymerizing polyethylene oxide (PEO) with 3-T-Butoxystyrene .
- Methods of Application: The copolymerization is achieved through anionic polymerization. After the acidic hydrolysis of the copolymer, polyhydroxystyrene (PHOS) is obtained .
- Results or Outcomes: The resultant double hydrophilic copolymers have potential applications in various fields due to their unique properties .
5. Photoresists
- Application Summary: 3-T-Butoxystyrene is used in the formation of photoresists. Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface .
- Methods of Application: The application involves the photolysis of a poly(tert-butoxystyrene)-block-polystyrene diblock copolymer (PBSt-b-PSt). The copolymer produces micelles when the solution is irradiated with a high-pressure mercury lamp at room temperature in the presence of a photoacid generator .
- Results or Outcomes: The photolysis results in the conversion of PBSt-b-PSt into insoluble poly(vinyl phenol) blocks. The micellization rapidly proceeds as the degree of the photolysis reaches over 50% and is completed at 90% .
6. Modification of Polystyrene
- Application Summary: 3-T-Butoxystyrene is used in the modification of polystyrene. Polystyrene is one of the most exploited thermoplastics in numerous industrial fields due to its excellent physicochemical properties, wide range of applications, as well as low production cost .
- Methods of Application: The modification of polystyrene involves copolymerization of styrene with a second monomer(s) (e.g., styrene-butadiene rubber (SBR) and acrylonitryl-butadiene-styrene (ABS)), and copolymerization with modified styrenic monomers (e.g., methyl styrene) .
- Results or Outcomes: The modification of polystyrene leads to the creation of materials with a wide range of applications due to their improved properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethenyl-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJSMARDKHZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436628 | |
| Record name | 3-T-BUTOXYSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-T-Butoxystyrene | |
CAS RN |
105612-79-1 | |
| Record name | 1-(1,1-Dimethylethoxy)-3-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105612-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-T-BUTOXYSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-3-ethenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)
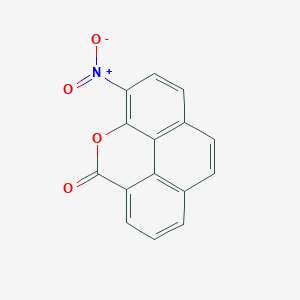
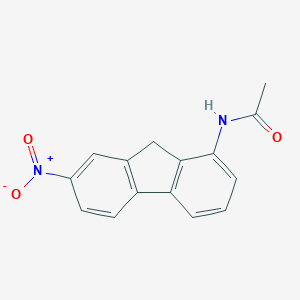
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)
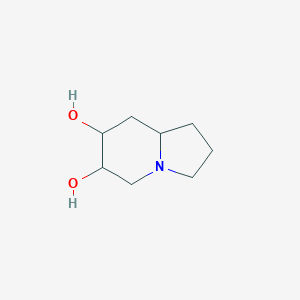

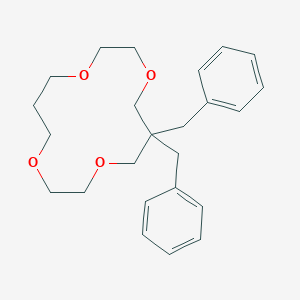

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
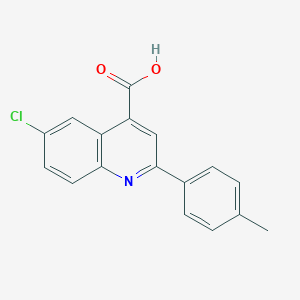

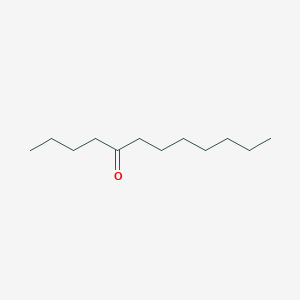
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)